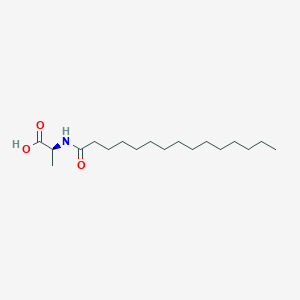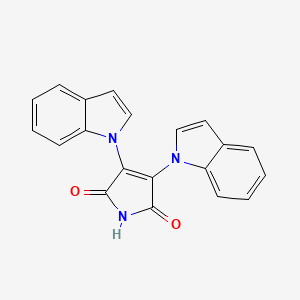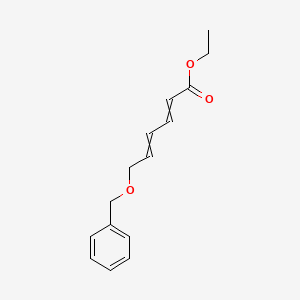![molecular formula C8H5F3N4O B14240570 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole CAS No. 476194-10-2](/img/structure/B14240570.png)
5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole is an organic compound characterized by the presence of a tetrazole ring substituted with a trifluoromethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(trifluoromethoxy)phenylhydrazine
- 4-(trifluoromethoxy)phenylacetic acid
- 4-(trifluoromethoxy)phenylboronic acid
Uniqueness
5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole is unique due to the presence of both the tetrazole ring and the trifluoromethoxy group. This combination imparts distinct chemical properties, such as high thermal stability and resistance to oxidation, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
476194-10-2 |
|---|---|
Formule moléculaire |
C8H5F3N4O |
Poids moléculaire |
230.15 g/mol |
Nom IUPAC |
5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C8H5F3N4O/c9-8(10,11)16-6-3-1-5(2-4-6)7-12-14-15-13-7/h1-4H,(H,12,13,14,15) |
Clé InChI |
LILGZVFYWUBIBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNN=N2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


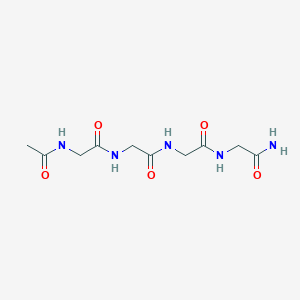
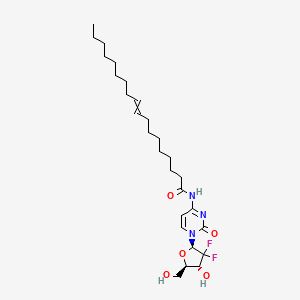
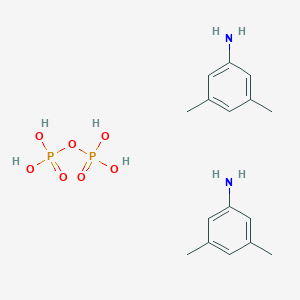
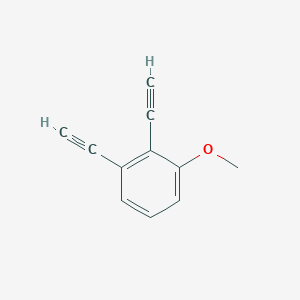
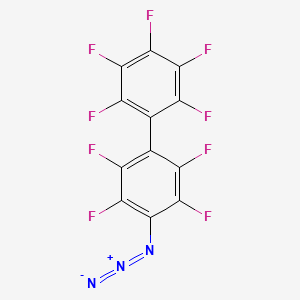
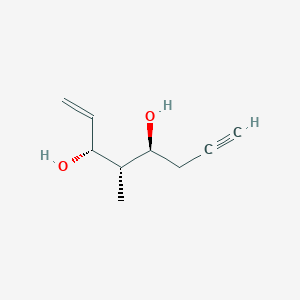
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)

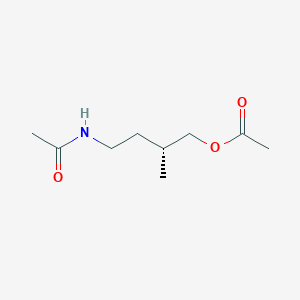
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
